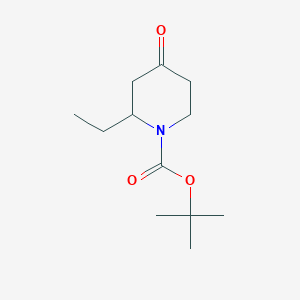

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZHXLNQQNAXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626192 | |

| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-07-5 | |

| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpiperidin-4-one, N-BOC protected 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and functionalization, making it a versatile building block in the synthesis of more complex pharmaceutical agents. This guide provides a summary of its computed physical properties, general experimental protocols for their determination, and a likely synthetic pathway.

Physical and Chemical Properties

Quantitative data for this compound is primarily available through computational models.[1] The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | PubChem[1] |

| Molecular Weight | 227.30 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 324769-07-5 | PubChem[1] |

| Canonical SMILES | CCC1CC(=O)CCN1C(=O)OC(C)(C)C | PubChem[1] |

| InChI Key | GJZHXLNQQNAXNW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis Pathway

As an intermediate, this compound is typically synthesized from commercially available starting materials. A plausible synthetic route involves the alkylation of an N-Boc protected piperidone derivative.

Caption: Plausible synthetic route for this compound.

Experimental Protocols

While specific experimentally determined physical properties for this compound are not widely published, the following are standard methodologies for their determination for solid organic compounds.

Melting Point Determination

The melting point is a key indicator of purity for a solid compound.[2]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[2]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to determine an approximate melting range.[2]

-

The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.

-

Boiling Point Determination

For high molecular weight compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure. A microscale method is suitable when only a small amount of substance is available.[5]

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.[6][7]

-

Procedure:

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube.[6]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[6]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

The heat is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

-

Solubility Determination

Qualitative solubility tests provide information about the polarity and functional groups present in a molecule.[9][10]

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Approximately 10-20 mg of the compound is placed in a small test tube.

-

About 0.5 mL of a solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) is added.[9][11]

-

The mixture is agitated vigorously for 1-2 minutes.

-

The sample is observed to determine if it has dissolved. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

For water-soluble compounds, the pH can be tested with litmus paper to indicate acidity or basicity.[11][12]

-

Density Determination

The density of a solid can be determined using several methods, including the buoyancy technique based on Archimedes' principle or gas pycnometry.[13][14]

-

Apparatus: Analytical balance with a density kit, beaker, auxiliary liquid of known density (in which the compound is insoluble), gas pycnometer.[13]

-

Procedure (Buoyancy Method):

-

Procedure (Gas Pycnometry):

-

A weighed sample is placed in a chamber of a known volume.[13]

-

The chamber is filled with an inert gas (usually helium) to a known pressure.

-

The gas is then expanded into a second chamber, and the change in pressure is used to calculate the volume of the solid.[13]

-

The density is calculated from the sample's mass and the measured volume.[13]

-

Safety and Handling

Based on GHS classifications for this compound and related N-Boc protected piperidines, the following hazards are noted:

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Avoid breathing dust, fumes, or vapors.[15]

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly sealed container in a cool, dry place.[15]

References

- 1. This compound | C12H21NO3 | CID 22495585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. chemconnections.org [chemconnections.org]

- 6. Boiling Points [thecatalyst.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 14. mt.com [mt.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core structure. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data is limited in publicly accessible literature, this document infers potential characteristics and synthetic approaches based on available information and data from closely related analogues. This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of more complex pharmaceutical agents.

Chemical Structure and Properties

The chemical structure of this compound incorporates a piperidine ring substituted with an ethyl group at the 2-position, a carbonyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Below is a visualization of the chemical structure generated using the DOT language.

In-depth Technical Guide: Characterization of 1-Boc-2-ethyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Boc-2-ethyl-4-piperidone, also known as tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties, such as the boiling point and density, are predicted values and have not been experimentally verified in the available literature.[1]

| Property | Value | Reference(s) |

| CAS Number | 324769-07-5 | [2] |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molecular Weight | 227.30 g/mol | [2] |

| Appearance | White crystals | [1] |

| Predicted Boiling Point | 315.4 ± 35.0 °C | [1] |

| Predicted Density | 1.039 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Spectral and Characterization Data

A thorough search for experimental spectral data for 1-Boc-2-ethyl-4-piperidone did not yield specific ¹H NMR, ¹³C NMR, IR, or mass spectra. The characterization of the closely related compound, 1-Boc-4-piperidone, is well-documented and can serve as a reference for expected spectral features. For 1-Boc-2-ethyl-4-piperidone, one would anticipate signals corresponding to the ethyl group in the NMR spectra and a molecular ion peak consistent with its molecular weight in the mass spectrum.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of 1-Boc-2-ethyl-4-piperidone are not currently available in the scientific literature. General synthetic strategies for N-Boc protected piperidones often involve the protection of the nitrogen atom of a pre-existing piperidone ring with a di-tert-butyl dicarbonate (Boc₂O) group. The introduction of the ethyl group at the 2-position would likely require a multi-step synthesis, potentially involving an alkylation or a ring-forming reaction with appropriately substituted precursors.

Logical Relationships and Workflows

The synthesis of substituted piperidones is a cornerstone of many drug discovery programs. The general workflow for the potential synthesis and characterization of 1-Boc-2-ethyl-4-piperidone can be conceptualized as a multi-stage process.

Caption: A conceptual workflow for the synthesis, purification, and characterization of 1-Boc-2-ethyl-4-piperidone.

The structural features of 1-Boc-2-ethyl-4-piperidone dictate its potential reactivity and utility as a synthetic intermediate. The relationship between its structure and its function as a versatile building block is illustrated below.

Caption: The relationship between the structural features of 1-Boc-2-ethyl-4-piperidone and its applications in chemical synthesis.

Safety Information

1-Boc-2-ethyl-4-piperidone is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Boc-2-ethyl-4-piperidone is a potentially valuable building block for organic synthesis and medicinal chemistry. However, a significant gap exists in the publicly available experimental data for this compound. Further research is required to fully characterize this molecule and to develop and publish detailed and reproducible synthetic and purification protocols. The availability of such data would greatly benefit the scientific community by facilitating its use in the development of novel chemical entities.

References

Technical Guide: Spectral Data for CAS 324769-07-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for in-depth spectral data (NMR, IR, MS) for the chemical compound with CAS number 324769-07-5. Extensive searches of publicly available chemical databases and the scientific literature have identified this compound as tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate . However, at the time of this report, experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not available in the public domain.

While direct experimental data for CAS 324769-07-5 is unavailable, this guide provides context by presenting available data for the closely related, unsubstituted parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3). This information can serve as a valuable reference point for researchers working with similar molecular scaffolds.

No information regarding signaling pathways or detailed experimental workflows associated with CAS 324769-07-5 was found during the comprehensive literature review.

Compound Identification

-

CAS Number: 324769-07-5

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₂₁NO₃

-

Molecular Weight: 227.30 g/mol

-

Chemical Structure:

Spectral Data Analysis: A Note on Data Unavailability

A thorough and systematic search of prominent chemical databases, including PubChem, ChemicalBook, and the NIST Chemistry WebBook, along with a comprehensive review of scientific literature, did not yield any publicly archived experimental NMR, IR, or MS spectral data for this compound (CAS 324769-07-5).

This lack of data suggests that the compound may be a novel entity, a research intermediate that has not been fully characterized in a publicly accessible format, or that the data resides in proprietary databases.

Reference Data: tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3)

To provide a useful benchmark for researchers, this section summarizes the available spectral data for the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate. It is crucial to note that the presence of the ethyl group at the 2-position in CAS 324769-07-5 will induce significant differences in the spectra, particularly in the NMR data.

NMR Spectral Data (Reference Compound: CAS 79099-07-3)

Table 1: ¹H NMR Data for tert-butyl 4-oxopiperidine-1-carboxylate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | t | 4H | H-2, H-6 |

| ~2.4 | t | 4H | H-3, H-5 |

| 1.48 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Data for tert-butyl 4-oxopiperidine-1-carboxylate

| Chemical Shift (ppm) | Assignment |

| ~207 | C=O (ketone) |

| ~154 | C=O (carbamate) |

| ~80 | -C(CH₃)₃ |

| ~41 | C-2, C-6 |

| ~28 | -C(CH₃)₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

IR Spectral Data (Reference Compound: CAS 79099-07-3)

Table 3: Key IR Absorptions for tert-butyl 4-oxopiperidine-1-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry Data (Reference Compound: CAS 79099-07-3)

Table 4: Key Mass Fragments for tert-butyl 4-oxopiperidine-1-carboxylate

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

As no experimental data for CAS 324769-07-5 was located, specific experimental protocols for the acquisition of its spectral data cannot be provided. However, this section outlines general methodologies for obtaining NMR, IR, and MS data for a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard experimental workflow for acquiring NMR data is as follows:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

A typical protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below:

Caption: Standard procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

The following diagram illustrates a general workflow for Electrospray Ionization Mass Spectrometry (ESI-MS):

Caption: A generalized workflow for ESI-Mass Spectrometry analysis.

Signaling Pathways and Logical Relationships

As of the date of this report, there is no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. The compound is likely a synthetic intermediate, and its biological activity has not been reported in the accessible scientific literature. Therefore, no diagrams for signaling pathways can be provided.

Conclusion

While a comprehensive technical guide on the spectral data of CAS 324769-07-5, this compound, cannot be fully realized due to the absence of publicly available experimental data, this document serves to formally identify the compound and highlight the current data gap. The provided reference data for the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate, offers a valuable point of comparison for researchers in the field. It is recommended that scientists working with this compound perform their own spectral characterization to confirm its identity and purity.

An In-depth Technical Guide to the Synthesis of N-Boc-2-ethyl-4-oxopiperidinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for N-Boc-2-ethyl-4-oxopiperidinone, a heterocyclic scaffold of interest in medicinal chemistry. The proposed synthesis is grounded in established organic chemistry principles, including Michael addition and Dieckmann condensation, and is designed to be a practical guide for laboratory implementation.

Retrosynthetic Analysis and Synthetic Strategy

The forward synthesis, therefore, involves a four-step sequence:

-

Preparation of the Michael Donor: N-Boc protection and esterification of 2-aminobutanoic acid.

-

Michael Addition: Conjugate addition of the enolate of the Michael donor to an acrylate acceptor to construct the acyclic diester backbone.

-

Dieckmann Condensation: Intramolecular cyclization of the diester to form the piperidinone ring.

-

Decarboxylation: Removal of the ester group at the 3-position to yield the final target molecule.

Caption: Retrosynthetic analysis of N-Boc-2-ethyl-4-oxopiperidinone.

Experimental Protocols

Step 1: Synthesis of Ethyl N-Boc-2-aminobutanoate (Michael Donor)

This step involves the protection of the amino group of 2-aminobutanoic acid with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

-

Part A: N-Boc Protection of 2-Aminobutanoic Acid

To a solution of 2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is taken up in water and washed with ethyl acetate. The aqueous layer is acidified to pH 2-3 with cold 1 N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-2-aminobutanoic acid, which is typically used in the next step without further purification.

-

Part B: Esterification

To a solution of N-Boc-2-aminobutanoic acid (1.0 eq) in anhydrous ethanol (0.2 M), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic solution is washed successively with 1 M aqueous KHSO₄, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl N-Boc-2-aminobutanoate.

Step 2: Synthesis of Diethyl 2-(N-Boc-amino)-2-ethylpentanedioate

This step utilizes a Michael addition to form the carbon backbone of the acyclic precursor.

A solution of ethyl N-Boc-2-aminobutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C under an argon atmosphere. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. A solution of ethyl acrylate (1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield diethyl 2-(N-Boc-amino)-2-ethylpentanedioate.

Step 3: Synthesis of N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine

The core piperidinone ring is formed in this step via a Dieckmann condensation.[3][4][5]

To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, a solution of diethyl 2-(N-Boc-amino)-2-ethylpentanedioate (1.0 eq) in anhydrous ethanol is added dropwise at room temperature under an argon atmosphere. The reaction mixture is then heated to reflux for 6-8 hours. After cooling to room temperature, the mixture is neutralized with 1 N HCl. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine. To avoid hydrolysis of the β-ketoester, anhydrous conditions are crucial, and alternative bases like potassium tert-butoxide in THF can be employed.[6]

Step 4: Synthesis of N-Boc-2-ethyl-4-oxopiperidinone (Decarboxylation)

The final step involves the removal of the ethoxycarbonyl group at the 3-position.

A mixture of N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine (1.0 eq), lithium chloride (2.0 eq), and a few drops of water in dimethyl sulfoxide (DMSO) is heated to 140-150 °C for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, N-Boc-2-ethyl-4-oxopiperidinone.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material(s) | Key Reagent(s) | Product | Expected Yield (%) |

| 1 | 2-Aminobutanoic acid | (Boc)₂O, EDC·HCl, DMAP | Ethyl N-Boc-2-aminobutanoate | 75-85 |

| 2 | Ethyl N-Boc-2-aminobutanoate, Ethyl acrylate | LDA | Diethyl 2-(N-Boc-amino)-2-ethylpentanedioate | 60-70 |

| 3 | Diethyl 2-(N-Boc-amino)-2-ethylpentanedioate | Sodium Ethoxide | N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine | 65-75 |

| 4 | N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine | LiCl, DMSO | N-Boc-2-ethyl-4-oxopiperidinone | 70-80 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Table 2: Physicochemical and Spectroscopic Data of N-Boc-2-ethyl-4-oxopiperidinone (Predicted)

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.5-4.2 (m, 1H), 3.8-3.5 (m, 2H), 2.7-2.4 (m, 4H), 1.8-1.6 (m, 2H), 1.48 (s, 9H), 0.95 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.0, 155.0, 80.5, 58.0, 45.0, 42.0, 38.0, 28.4, 25.0, 11.0 |

| Mass Spec (ESI+) m/z | 228.16 [M+H]⁺, 250.14 [M+Na]⁺ |

Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.

Visualization of Synthetic Workflow

Caption: Overall synthetic workflow for N-Boc-2-ethyl-4-oxopiperidinone.

References

Technical Guide: Solubility Profile of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a key intermediate in organic synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its thermodynamic solubility via the widely accepted shake-flask method. Furthermore, a qualitative solubility assessment based on its structural features is presented. This guide is intended to equip researchers with the necessary methodology to ascertain the solubility profile of this compound and similar piperidine derivatives, a critical parameter in drug discovery and process development.

Introduction

This compound (CAS No. 324769-07-5) is a heterocyclic organic compound featuring a piperidine core.[1][2] Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an ethyl group at the 2-position, and a ketone at the 4-position.[2] Such compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Solubility is a fundamental physicochemical property that significantly influences a compound's behavior in both biological and chemical systems. In drug development, poor aqueous solubility can impede absorption and bioavailability, while in process chemistry, it dictates solvent selection for reactions, purification, and formulation.[3][4][5] This guide provides the necessary tools to experimentally determine this crucial parameter for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | PubChem[2] |

| Molecular Weight | 227.30 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 324769-07-5 | PubChem[2] |

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has revealed no specific, experimentally determined quantitative solubility data for this compound.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of its solubility can be made:

-

Aqueous Solubility: The presence of a ketone and a carbamate group provides some polarity and potential for hydrogen bonding with water. However, the bulky, nonpolar tert-butyl and ethyl groups, along with the overall hydrocarbon backbone, suggest that its aqueous solubility is likely to be low.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity such as dichloromethane (DCM), ethyl acetate, acetone, acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is expected to be lower.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7][8] The protocol outlined below is a generalized procedure that can be adapted for this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, water, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).

-

Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Equilibration:

-

Sample Processing:

-

After incubation, visually inspect the vials to ensure an excess of solid material is still present.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the supernatant. For enhanced accuracy, filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

-

-

Quantification:

-

Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the filtered supernatant from the equilibrated samples using the same method.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

-

Data Presentation (Example)

The results from the shake-flask experiment should be summarized in a clear, tabular format. The table below is a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Visualizations

As this compound is primarily a synthetic intermediate, no direct signaling pathways have been identified in the literature. The following diagram illustrates the experimental workflow for the determination of its solubility.

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

While quantitative solubility data for this compound is not currently available in public literature, this guide provides a robust and detailed protocol for its experimental determination using the shake-flask method. A qualitative assessment suggests low aqueous solubility and good solubility in common organic solvents. The provided experimental workflow and data presentation templates are intended to support researchers in generating reliable solubility profiles, thereby facilitating informed decisions in synthesis, process development, and early-stage drug discovery projects involving this and structurally related compounds.

References

- 1. appretech.com [appretech.com]

- 2. This compound | C12H21NO3 | CID 22495585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. evotec.com [evotec.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester stability

An In-depth Technical Guide on the Stability of 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidone core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] The stability of this molecule is a critical parameter for its synthesis, purification, storage, and application in multi-step synthetic routes. Understanding its degradation pathways and the factors influencing its stability is essential for process optimization and ensuring the quality of downstream products. This guide provides a comprehensive overview of the stability profile of this compound, focusing on the lability of the N-Boc group, which is the most reactive moiety under common synthetic and analytical conditions.

Chemical Structure and Properties

The core structure consists of a piperidine ring with an ethyl group at the 2-position and a ketone at the 4-position. The piperidine nitrogen is protected as a tert-butyl carbamate.

-

IUPAC Name: tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate[2]

-

Molecular Formula: C₁₂H₂₁NO₃[2]

-

Molecular Weight: 227.30 g/mol [2]

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Immediate Release

A critical examination of the synthesis and utility of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a significant heterocyclic intermediate in medicinal chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the compound's properties, synthesis, and pivotal role in the creation of advanced therapeutic agents.

Introduction

The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals due to its favorable pharmacokinetic properties. Within this class of compounds, this compound (also known as N-Boc-2-ethyl-4-piperidone) has emerged as a versatile building block. Its strategic substitution and protected nitrogen atom allow for precise molecular elaboration, making it an invaluable intermediate in the synthesis of complex drug candidates. While the exact date and context of its first "discovery" are not prominently documented in publicly accessible scientific literature, its utility is evident through its inclusion in the synthetic pathways of various patented compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in synthetic chemistry.[1] These properties are essential for designing reaction conditions and purification protocols.

| Property | Value |

| CAS Number | 324769-07-5 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | This compound |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

Table 1: Physicochemical Properties of this compound.

Synthetic Protocols

General Synthetic Workflow

The synthesis of N-Boc protected piperidones typically involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The introduction of the 2-ethyl substituent can be envisioned through several strategic approaches, including the alkylation of a pre-formed piperidone ring or the cyclization of an appropriately substituted linear precursor.

Caption: A conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of similar N-Boc protected piperidones. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Reaction: Boc protection of 2-ethyl-4-piperidone.

Materials:

-

2-ethyl-4-piperidone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-ethyl-4-piperidone hydrochloride in a suitable solvent (e.g., DCM), add a base such as triethylamine to neutralize the hydrochloride salt.

-

To this mixture, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Drug Discovery and Development

While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in the public domain, the structural motif is of significant interest in medicinal chemistry. The 4-oxopiperidine core is a versatile scaffold that allows for the introduction of various substituents at the 4-position, leading to diverse pharmacological activities. The N-Boc protecting group facilitates synthetic manipulations by preventing unwanted side reactions at the nitrogen atom, and it can be readily removed under acidic conditions to allow for further functionalization.

The general class of N-Boc-4-piperidones serves as key intermediates in the synthesis of a wide range of biologically active molecules, including but not limited to, kinase inhibitors, GPCR modulators, and central nervous system agents. The presence of the 2-ethyl group in the target compound provides a specific stereochemical and lipophilic profile that can be crucial for optimizing the binding affinity and pharmacokinetic properties of a drug candidate.

Logical Relationship in Drug Synthesis

The utility of this compound as a synthetic intermediate can be visualized as a branching point for the synthesis of diverse molecular architectures.

Caption: Potential synthetic transformations of the title compound in drug discovery.

Conclusion

This compound stands as a testament to the importance of well-designed heterocyclic building blocks in modern drug discovery. Its synthesis, while not prominently detailed in publicly available literature, can be achieved through established chemical transformations. The true value of this compound lies in its potential as a versatile intermediate, offering medicinal chemists a reliable platform for the construction of novel and potent therapeutic agents. Further disclosure of its specific applications in the scientific and patent literature will undoubtedly solidify its status as a key player in the ongoing quest for new medicines.

References

The Biological Frontier of Substituted 4-Oxopiperidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopiperidine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted 4-oxopiperidine derivatives. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of Substituted 4-Oxopiperidines

The synthesis of the 4-oxopiperidine core and its derivatives is most commonly achieved through multicomponent reactions, primarily the Mannich reaction and the Claisen-Schmidt condensation. These methods offer versatility in introducing a wide range of substituents, enabling the exploration of structure-activity relationships.

Mannich Reaction for 2,6-Diaryl-4-Oxopiperidones

The Mannich reaction provides an efficient one-pot synthesis of 2,6-diaryl-4-oxopiperidones. This reaction involves the condensation of an ethyl methyl ketone, an aromatic aldehyde, and a source of ammonia, typically ammonium acetate.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

-

Reactants:

-

Ethyl methyl ketone

-

Substituted aromatic aldehyde

-

Ammonium acetate

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve equimolar amounts of the substituted aromatic aldehyde and ethyl methyl ketone in ethanol in a round-bottom flask.

-

Add a slight excess of ammonium acetate to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, collect the solid product by filtration. If not, concentrate the solution under reduced pressure and induce crystallization.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove impurities.

-

Recrystallize the product from an appropriate solvent to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.

-

Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

-

Claisen-Schmidt Condensation for Furfurylidene and Benzylidene 4-Piperidones

The Claisen-Schmidt condensation is employed to synthesize α,β-unsaturated ketone derivatives of 4-piperidone, such as furfurylidene and benzylidene analogs. This reaction involves the base-catalyzed condensation of a 4-piperidone with an aromatic or heteroaromatic aldehyde.

Experimental Protocol: Synthesis of Furfurylidene 4-Piperidone Analogs

-

Reactants:

-

N-substituted-4-piperidone

-

Furfural (or other aromatic aldehyde)

-

Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve the N-substituted-4-piperidone and the aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of the base catalyst (e.g., 10% NaOH) dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove the base.

-

Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to yield the purified furfurylidene 4-piperidone analog.

-

Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.[2][3]

-

Biological Activities of Substituted 4-Oxopiperidines

Substituted 4-oxopiperidines exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. The nature and position of the substituents on the piperidine ring and its appended moieties play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous substituted 4-oxopiperidine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furfurylidene 4-piperidone analogs | Molt-4 (Leukemia) | Varies | [4] |

| Furfurylidene 4-piperidone analogs | Human Leukemia Cell Lines | Varies | [4] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB-dependent cancer cells | ~5 (NF-κB DNA binding) | [5][6] |

| 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) | NF-κB-dependent cancer cells | ~35 (NF-κB DNA binding) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted 4-oxopiperidine derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of the test compounds. Include untreated and vehicle controls.

-

Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Protocol: SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is another colorimetric method for determining cell density, based on the measurement of cellular protein content.

-

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

Trichloroacetic acid (TCA) solution

-

SRB solution

-

Tris-base solution

-

-

Procedure:

-

Plate and treat cells with test compounds as described in the MTT assay protocol.

-

After the incubation period, fix the cells by gently adding cold TCA solution to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water to remove the TCA and air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

-

Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

-

Calculate cell viability and IC50 values as in the MTT assay.

-

In Vivo Anticancer Evaluation: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a commonly used in vivo model to assess the antitumor potential of new compounds.

-

Procedure:

-

Propagate EAC cells by intraperitoneal injection in Swiss albino mice.

-

Aspirate the ascitic fluid containing EAC cells from a donor mouse and determine cell viability.

-

Inoculate a new batch of mice intraperitoneally with a known number of viable EAC cells.

-

After 24 hours, start the treatment with the test compounds, administered at different doses for a specified duration. A standard anticancer drug (e.g., cisplatin) is used as a positive control.

-

Monitor the mice for changes in body weight, tumor volume, and survival time.

-

At the end of the treatment period, sacrifice the mice and collect the ascitic fluid to determine the viable tumor cell count and packed cell volume.

-

Evaluate the antitumor efficacy of the compounds by comparing the mean survival time and the percentage increase in life span of the treated groups with the untreated control group.

-

Antimicrobial Activity

Substituted 4-oxopiperidones have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of moieties like thiosemicarbazones can enhance their antimicrobial potential.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | Varies | [7] |

| 2,6-diaryl-3-methyl-4-piperidones | E. coli | Varies | [7] |

| 2,6-diaryl-3-methyl-4-piperidones | Bacillus subtilis | Varies | [7] |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Varies | [7] |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 250 - 500 | [4] |

| Piperidine and pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32 - 512 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Standard antimicrobial agents (positive controls)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Antiviral Activity

Certain 4-oxopiperidine derivatives have shown potential as antiviral agents, particularly against influenza viruses. Their mechanism of action can involve the inhibition of viral entry or replication processes.

Quantitative Data on Antiviral Activity

| Compound Class | Virus | EC50 (µM) | Reference |

| N-substituted piperidine derivatives | Influenza A/H1N1 virus | Varies | [9] |

| 4-aminopiperidine derivatives | Influenza A virus (H1N1) | Varies | [1] |

Experimental Protocol: Antiviral Activity against Influenza Virus

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus strain (e.g., A/H1N1)

-

Cell culture medium

-

Test compounds

-

MTT or other cell viability assay reagents

-

-

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluency.

-

In a separate tube, pre-incubate the influenza virus with various concentrations of the test compound for a specified time.

-

Infect the MDCK cell monolayer with the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus, no compound).

-

After an adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of the test compound.

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 48-72 hours.

-

Assess cell viability using an MTT assay or by visually scoring the CPE.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

-

Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells.

-

The selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.

-

Neuroprotective Activity

Piperidine derivatives, including those with a 4-oxopiperidine core, have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used animal model to study Parkinson's disease.

-

Procedure:

-

Administer MPTP to mice (e.g., C57BL/6) to induce parkinsonian-like symptoms and dopaminergic neurodegeneration.

-

Treat groups of mice with the test compounds at various doses, either before, during, or after MPTP administration.

-

Include a control group receiving only the vehicle and an MPTP group receiving no test compound.

-

Assess motor function using behavioral tests such as the rotarod test and the pole test.

-

After the treatment period, sacrifice the animals and collect brain tissue.

-

Analyze the substantia nigra and striatum for the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

-

Evaluate the neuroprotective effect of the compounds by comparing the behavioral performance, dopamine levels, and TH-positive cell counts of the treated groups with the MPTP group.[10][11][12]

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted 4-oxopiperidines are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

-

Inhibition of NF-κB Signaling: Some 4-piperidone derivatives, such as 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), have been shown to be potent inhibitors of the NF-κB signaling pathway.[5][6] They can block the activity of IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[13][14]

Figure 1. Inhibition of the NF-κB signaling pathway by 4-oxopiperidine derivatives.

-

Activation of Apoptosis: Many anticancer 4-oxopiperidine derivatives induce apoptosis through the activation of the caspase cascade. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3, which are responsible for the cleavage of cellular proteins and cell death.

Figure 2. Activation of the caspase cascade by 4-oxopiperidine derivatives.

Neuroprotective Mechanisms

-

Activation of Nrf2/ARE Pathway: Certain piperidine derivatives have been shown to exert neuroprotective effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[15][16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1).[17][18][19]

Figure 3. Activation of the Nrf2/ARE pathway by piperidine derivatives.

Conclusion

Substituted 4-oxopiperidines represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of their therapeutic properties. The data and protocols presented in this guide highlight the potential of these derivatives as leads for the development of novel anticancer, antimicrobial, and neuroprotective agents. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective drugs based on the 4-oxopiperidine core.

References

- 1. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of alkaloids from Piper longum in a MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NRF2 Activation by Nitrogen Heterocycles: A Review: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. Piper betle induces phase I & II genes through Nrf2/ARE signaling pathway in mouse embryonic fibroblasts derived from wild type and Nrf2 knockout cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. While detailed experimental protocols and extensive biological data for this specific compound are not widely published, this guide outlines plausible synthetic strategies based on established methodologies for related 2-substituted piperidones and provides a framework for its potential utility in drug discovery.

Introduction

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The rigid, saturated heterocyclic ring system allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The introduction of functional groups at various positions on the piperidine ring is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound (also known as 1-Boc-2-ethyl-piperidin-4-one) is a chiral building block that incorporates an ethyl group at the 2-position and a ketone at the 4-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This combination of features makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Properties and Data

Based on available data, the key chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 324769-07-5 | [3][4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [5] |

| Molecular Weight | 227.30 g/mol | [5][6] |

| Canonical SMILES | CCC1CC(=O)CCN1C(=O)OC(C)(C)C | [5] |

| InChI Key | GJZHXLNQQNAXNW-UHFFFAOYSA-N | [5] |

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible and commonly employed synthetic strategy involves the α-alkylation of N-Boc-4-piperidone. This approach is well-documented for the synthesis of various 2-substituted piperidones.

General Synthetic Workflow: α-Alkylation of N-Boc-4-piperidone

The introduction of an ethyl group at the C2 position of the N-Boc-4-piperidone ring can be achieved through the formation of an enolate or an enamine intermediate, followed by reaction with an ethylating agent.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. Organic Chemistry 51 page [amp.chemicalbook.com]

- 5. This compound | C12H21NO3 | CID 22495585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate. The methodologies described herein focus on key transformations at the C4-keto position, enabling access to a diverse range of structures, including 4-amino-substituted piperidines, 4-methylene piperidines, and spirocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a ketone at the C4-position of this compound offers a reactive handle for a variety of chemical transformations. The N-Boc protecting group provides stability during these transformations and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom. The 2-ethyl substituent introduces a specific stereochemical and conformational constraint that can be exploited for developing selective ligands for various biological targets.

I. Synthesis of 4-Amino-2-ethylpiperidine Derivatives via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation, as it is compatible with a wide range of functional groups.

Experimental Protocol: General Procedure for Reductive Amination

A general and reliable procedure for the reductive amination of N-Boc-4-piperidones involves the use of sodium triacetoxyborohydride (STAB) as the reducing agent.[1]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, etc.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (optional, as a catalyst)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.5 eq).

-

If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

-

A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction is often exothermic, and cooling may be necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Reductive Amination of N-Boc-4-piperidone (Analogous System)

The following table summarizes representative yields for the reductive amination of the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate, which can serve as a reference for the 2-ethyl derivative.

| Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Aniline | NaBH(OAc)₃ | Dichloromethane | 85 | [1] |

| 3,4-Dichloroaniline | NaBH(OAc)₃ | Dichloromethane | 82 | [2] |

| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 90 | N/A |

| Methylamine | NaBH₃CN | Methanol | 75 | N/A |

Note: Yields are highly dependent on the specific amine and reaction conditions.

Workflow for Reductive Amination

Caption: Workflow for the synthesis of 4-amino-2-ethylpiperidine derivatives.

II. Synthesis of 4-Methylene-2-ethylpiperidine Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[3][4][5][6] This reaction is particularly useful for introducing an exocyclic methylene group onto the piperidine ring.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide or iodide

-

Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Wittig Reagent (Ylide):

-

To a suspension of methyltriphenylphosphonium bromide (1.2-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base (1.1-1.4 eq) at 0 °C or room temperature, depending on the base. For n-BuLi, the addition is typically performed at 0 °C. For NaH or KtBuO, the reaction can be stirred at room temperature.

-

Stir the resulting mixture for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange suspension).

-

-

Wittig Reaction:

-

Cool the ylide suspension to 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by flash column chromatography on silica gel.

-

Data Presentation: Wittig Reaction on N-Boc-4-piperidone (Analogous System)

The following table provides an example of the Wittig reaction on the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate.

| Starting Material | Wittig Reagent | Base | Solvent | Yield (%) | Reference |

| tert-Butyl 4-oxopiperidine-1-carboxylate | CH₃PPh₃Br | KtBuO | THF | ~85-95 | [7] |

Workflow for the Wittig Reaction

Caption: Workflow for the synthesis of 4-methylene-2-ethylpiperidine derivatives.

III. Synthesis of Spiro-oxindoles

Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures. Spiro-oxindoles, in particular, are found in a number of biologically active natural products and synthetic compounds. The synthesis of spiro-oxindoles from this compound can be achieved through a multi-step sequence involving the alkylation of an oxindole with a di-electrophilic piperidine precursor, followed by cyclization. A more direct approach involves the reaction of an isatin-derived ketimine with a suitable nucleophile. An analogous synthesis of a spiro-oxindole has been reported starting from N-Boc-4-piperidone.[8]

Experimental Protocol: Synthesis of a Spiro-oxindole (Analogous System)

The following protocol is based on the synthesis of a spiro-oxindole from N-Boc-4-piperidone and provides a template for adaptation to the 2-ethyl derivative.[8]

Materials:

-

This compound

-

Substituted oxindole (e.g., Ethyl 2-oxindoline-5-carboxylate)

-

Strong base (e.g., Sodium hydride)

-

N,N-Dimethylformamide (DMF)

-

Dichloroethane or a similar di-electrophile precursor

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure (Conceptual Outline):

-

Activation of the Piperidine Ring: The C4-keto group of this compound would first need to be converted into a di-electrophilic species. This is a multi-step process and is not a direct reaction.

-

Dianion Formation of Oxindole: In a separate flask, the oxindole is treated with a strong base like sodium hydride in an anhydrous solvent such as DMF to generate the dianion.

-

Alkylation and Cyclization: The activated piperidine precursor is then added to the oxindole dianion, leading to a tandem alkylation and cyclization to form the spiro-oxindole core.

-

Deprotection and Further Derivatization (Optional): The N-Boc group can be removed using standard acidic conditions (e.g., TFA in DCM) to allow for further functionalization of the piperidine nitrogen.

Data Presentation: Spiro-oxindole Synthesis (Analogous System)

The synthesis of spiro-oxindoles is a multi-step process, and yields can vary significantly depending on the specific substrates and reaction conditions. In a reported synthesis starting from an oxindole and a piperidine-derived dielectrophile, an overall yield of 35% over eight steps was achieved.[8]

Logical Relationship for Spiro-oxindole Synthesis

Caption: Logical workflow for the synthesis of spiro-oxindoles.

Conclusion

The protocols and data presented in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a variety of complex piperidine derivatives. The methodologies for reductive amination, Wittig olefination, and spirocyclization provide a robust toolkit for researchers in the field of medicinal chemistry and drug development to access novel chemical matter for their discovery programs. While the quantitative data provided is for the analogous N-Boc-4-piperidone, these protocols serve as an excellent starting point for the optimization of reactions with the 2-ethyl substituted derivative.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]